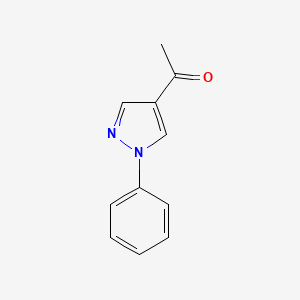
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic compound. It is composed of multiple functional groups, including thiadiazole, thiomethyl, pyranone, and chlorophenoxyacetate. These diverse functional groups contribute to its unique properties and wide range of applications in various fields, such as medicinal chemistry, agricultural chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate generally involves several key steps:
Formation of the 1,3,4-thiadiazole ring: : This is typically achieved by the cyclization of a thiocarbohydrazide derivative.
Attachment of the ethylbutanamido group: : This is usually done through an amide coupling reaction.
Formation of the pyranone ring: : This involves a multi-step reaction, often starting with the formation of a suitable precursor, such as a β-keto ester, which undergoes cyclization.
Introduction of the thiomethyl group: : This step generally involves a thiol-ene reaction.
Attachment of the chlorophenoxyacetate group: : This is commonly achieved through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, focusing on:
Scalability: : Ensuring that the reactions can be carried out on a large scale without significant loss of yield or purity.
Efficiency: : Streamlining the synthesis to minimize the number of steps and the use of expensive or hazardous reagents.
Safety: : Implementing processes to ensure that the production is safe for workers and the environment.
化学反应分析
Types of Reactions
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The ketone group in the pyranone ring can be reduced to a secondary alcohol.
Substitution: : The chlorophenoxyacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Hydroxide ions (OH⁻), amines, or thiols for substitution reactions.
Major Products
Sulfoxides or sulfones: : From oxidation reactions.
Secondary alcohols: : From reduction reactions.
Substituted phenoxyacetates: : From nucleophilic substitution reactions.
科学研究应用
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in the areas of anti-inflammatory and anti-tumor therapies.
Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate exerts its effects depends on its specific applications. For example:
Antimicrobial activity: : It may disrupt bacterial cell walls or interfere with essential enzymes.
Anticancer activity: : It might inhibit the proliferation of cancer cells by interacting with key signaling pathways or inducing apoptosis.
Anti-inflammatory activity: : It could inhibit the production of pro-inflammatory cytokines or block specific receptors involved in the inflammatory response.
相似化合物的比较
Similar Compounds
**6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate
**6-(((5-(2-propylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenoxy)acetate
Uniqueness
The presence of the 4-chlorophenoxyacetate group distinguishes 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate from other similar compounds, contributing to its unique chemical and biological properties.
The ethylbutanamido group provides specific steric and electronic effects that can influence the compound's reactivity and interactions with biological targets.
属性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S2/c1-3-13(4-2)20(29)24-21-25-26-22(34-21)33-12-16-9-17(27)18(10-30-16)32-19(28)11-31-15-7-5-14(23)6-8-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWDWGDAVMWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)

![5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)


